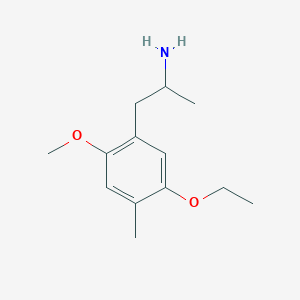

2-Methoxy-5-ethoxy-4-methylamphetamine

Description

2-Methoxy-5-ethoxy-4-methylamphetamine is a substituted amphetamine derivative featuring methoxy (-OCH₃), ethoxy (-OCH₂CH₃), and methyl (-CH₃) groups at positions 2, 5, and 4, respectively, on the phenyl ring. This substitution pattern distinguishes it from classical psychedelic amphetamines like 2C-E (2,5-dimethoxy-4-ethylamphetamine) and 2C-B (2,5-dimethoxy-4-bromoamphetamine), where substituent size, polarity, and position critically influence pharmacological activity, metabolic stability, and physicochemical properties .

Properties

CAS No. |

952016-59-0 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-(5-ethoxy-2-methoxy-4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C13H21NO2/c1-5-16-12-8-11(7-10(3)14)13(15-4)6-9(12)2/h6,8,10H,5,7,14H2,1-4H3 |

InChI Key |

IPJRCKIREPMKNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OC)CC(C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxy-5-ethoxy-4-methylamphetamine involves several steps. The general synthetic route includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.

Clemmensen Reduction: This step reduces the acyl group to an alkyl group.

Alkylation: Introduction of the ethoxy and methoxy groups to the benzene ring.

Amine Introduction:

Chemical Reactions Analysis

2-Methoxy-5-ethoxy-4-methylamphetamine undergoes several types of chemical reactions:

Oxidation: This reaction can occur at the methoxy or ethoxy groups, leading to the formation of aldehydes or ketones.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-Methoxy-5-ethoxy-4-methylamphetamine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.

Biology: The compound is studied for its effects on the central nervous system and its potential as a psychoactive substance.

Medicine: Research is conducted to understand its pharmacological properties, metabolism, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-ethoxy-4-methylamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound may also affect other monoamine receptors and transporters, contributing to its psychoactive effects .

Comparison with Similar Compounds

Substituent Position and Size

- 2-Methoxy-5-ethoxy-4-methylamphetamine: Positions: 2-methoxy, 5-ethoxy, 4-methyl. The methyl group at position 4 is less sterically demanding than ethyl or bromo substituents in analogs like 2C-E or 2C-B, which may reduce receptor-binding affinity .

- 2C-E (2,5-Dimethoxy-4-ethylamphetamine): Positions: 2,5-dimethoxy, 4-ethyl.

2C-B (2,5-Dimethoxy-4-bromoamphetamine) :

Physicochemical Properties

Notes:

- Ethoxy substitution at position 5 likely reduces water solubility compared to methoxy-dominated analogs, aligning with trends observed in 2-methoxy-5-methylaniline derivatives .

- The methyl group at position 4 may marginally increase volatility compared to bulkier substituents like bromine or ethyl.

Pharmacological and Toxicological Considerations

- Receptor Binding : Ethoxy and methoxy groups at positions 2 and 5 are associated with serotonin receptor modulation, but the smaller methyl group at position 4 may result in lower 5-HT₂A affinity compared to 2C-E or 2C-B.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.